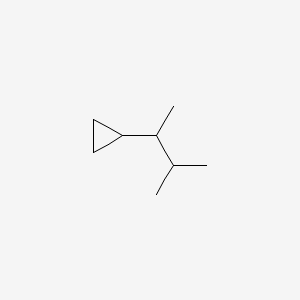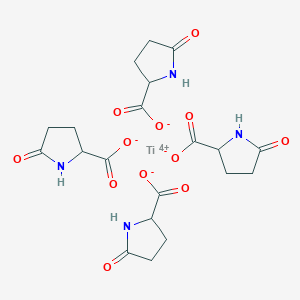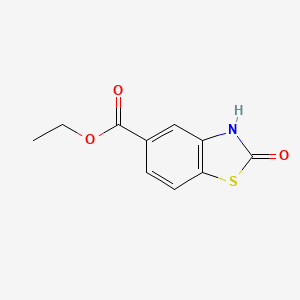
(+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Etilefrin, also known as (+/-)-Etilefrine, 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol, Ethylphenylephrine, and Etiladrianol, is a synthetic compound that belongs to the class of sympathomimetic amines. It is structurally related to epinephrine and norepinephrine and is primarily used as a vasopressor to treat hypotension (low blood pressure). The compound exhibits both alpha and beta-adrenergic activity, which contributes to its pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Etilefrin typically involves the reaction of 3-hydroxyacetophenone with ethylamine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 3-hydroxyacetophenone
Reagent: Ethylamine
Catalyst: Reducing agent such as sodium borohydride or hydrogen in the presence of a metal catalyst (e.g., palladium on carbon)
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under mild heating.
Industrial Production Methods
In industrial settings, the production of (+/-)-Etilefrin may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Etilefrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-hydroxyacetophenone derivatives.
Reduction: Formation of ethylaminoethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of (+/-)-Etilefrin.
Applications De Recherche Scientifique
(+/-)-Etilefrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of adrenergic receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cardiovascular physiology and its role in modulating blood pressure.
Medicine: Used in clinical research to develop new treatments for hypotension and other cardiovascular conditions.
Industry: Employed in the development of pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
(+/-)-Etilefrin exerts its effects by stimulating both alpha and beta-adrenergic receptors. The activation of alpha-adrenergic receptors leads to vasoconstriction, which increases blood pressure. The activation of beta-adrenergic receptors results in increased heart rate and cardiac output. The compound’s dual activity on these receptors makes it effective in treating hypotension.
Comparaison Avec Des Composés Similaires
(+/-)-Etilefrin is similar to other sympathomimetic amines, such as epinephrine, norepinephrine, and phenylephrine. it has unique properties that distinguish it from these compounds:
Epinephrine: (+/-)-Etilefrin has a longer duration of action and is less potent in stimulating beta-adrenergic receptors.
Norepinephrine: (+/-)-Etilefrin has a more balanced activity on both alpha and beta receptors, whereas norepinephrine primarily stimulates alpha receptors.
Phenylephrine: (+/-)-Etilefrin has a broader spectrum of activity, affecting both alpha and beta receptors, while phenylephrine primarily targets alpha receptors.
Similar Compounds
- Epinephrine
- Norepinephrine
- Phenylephrine
- Dopamine
- Isoproterenol
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
186.26 g/mol |
Nom IUPAC |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/i1D3,2D2 |
Clé InChI |
SQVIAVUSQAWMKL-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O |
SMILES canonique |
CCNCC(C1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)







